

Unlocking Synergistic Potential: Anhydrosafflor Yellow B in Combination Therapies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anhydrosafflor yellow B

Cat. No.: B15144304

[Get Quote](#)

Anhydrosafflor yellow B (ASYB), a prominent water-soluble quinochalcone C-glycoside from the florets of *Carthamus tinctorius* L., has garnered significant attention for its diverse pharmacological activities. Beyond its individual therapeutic effects, emerging research highlights the synergistic potential of ASYB when combined with other compounds, paving the way for innovative treatment strategies in oncology and cardiovascular diseases. This guide provides a comparative analysis of ASYB's synergistic effects with a modern chemotherapeutic agent, doxorubicin, and its collaborative role with a related phytochemical, Hydroxysafflor Yellow A (HSYA), in traditional herbal pairings. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Synergistic Antitumor Effects of Anhydrosafflor Yellow B with Doxorubicin in Breast Cancer

Recent in vitro studies have demonstrated a significant synergistic effect between Hydroxyl Safflower Yellow B (HSYB), an isomer of ASYB, and the widely used chemotherapeutic drug doxorubicin (DOX) in inhibiting the proliferation of human breast cancer MCF-7 cells. This combination presents a promising approach to enhance the efficacy of chemotherapy and potentially reduce dose-related toxicity.

Comparative Performance Data

The synergistic interaction between HSYB and doxorubicin was quantitatively assessed by determining the half-maximal inhibitory concentration (IC₅₀) and the combination index (CI). A CI value of less than 1 indicates a synergistic effect.

| Compound/Combination | IC ₅₀ Value (24h) | Cell Proliferation Inhibition Rate (at specific concentrations) | Combination Index (CI) |
|--|------------------------------|---|------------------------|
| Doxorubicin (DOX) alone | 6.85 µg/ml[1] | ~45% (at 0.4 µg/ml)[1] | - |
| Hydroxyl Safflower Yellow B (HSYB) alone | 22.12 µg/ml[1] | ~25% (at 6 µg/ml)[1] | - |
| DOX (0.4 µg/ml) + HSYB (6 µg/ml) | Not Applicable | ~80%[1] | < 1[1] |

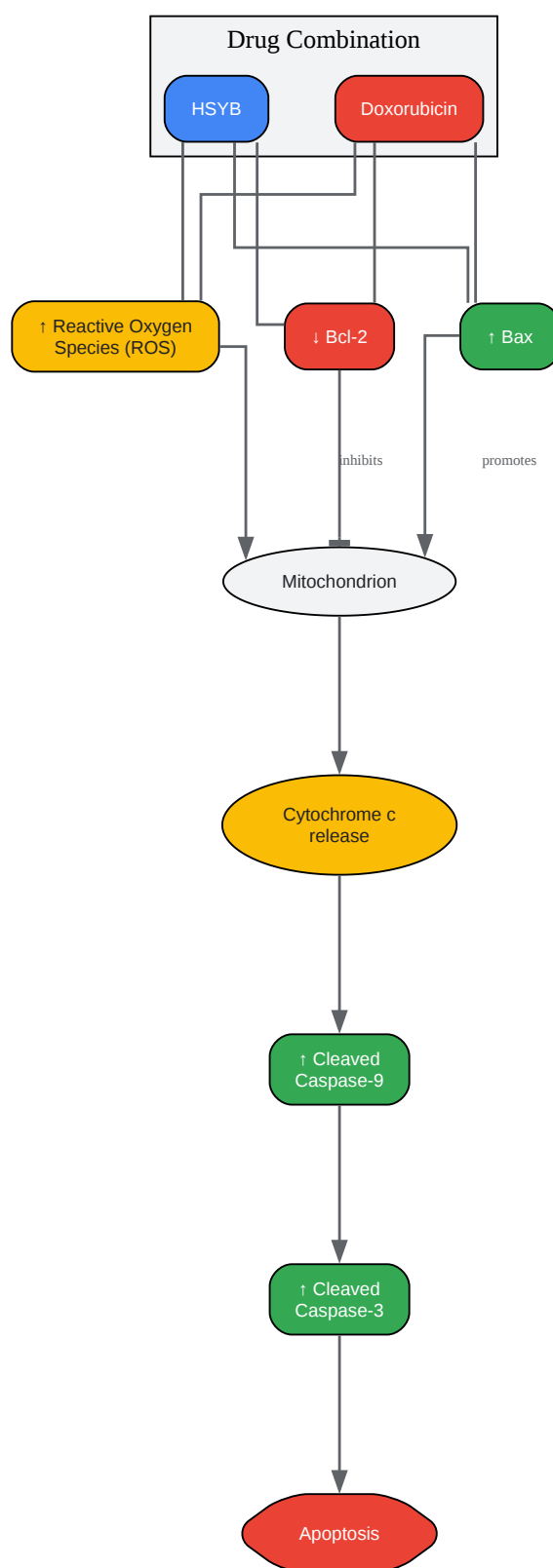
Experimental Protocols

Cell Viability Assay (MTT Assay): MCF-7 cells were seeded in 96-well plates and treated with varying concentrations of HSYB (0-30 µg/ml), DOX (0-2 µg/ml), or a combination of both for 24 hours.[1] Following treatment, MTT reagent was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability. The IC₅₀ values were then calculated.

Colony Formation Assay: MCF-7 cells were seeded in 6-well plates and treated with HSYB (6 µg/ml), DOX (0.4 µg/ml), or their combination for 24 hours. After treatment, the cells were cultured for a further period to allow for colony formation. The colonies were then fixed, stained, and counted to assess the long-term proliferative capacity of the cells.[1]

Signaling Pathway of Synergistic Apoptosis Induction

The combination of HSYB and doxorubicin synergistically induces apoptosis in MCF-7 cells through the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), modulation of apoptosis-related proteins, and activation of caspases.



[Click to download full resolution via product page](#)

Caption: Synergistic apoptosis induction by HSYB and Doxorubicin.

Contribution of Anhydrosafflor Yellow B to the Bioactivity of Herbal Pairs

In the context of traditional Chinese medicine, ASYB, in conjunction with Hydroxysafflor yellow A (HSYA), plays a crucial role in the therapeutic effects of various herbal combinations, particularly those aimed at promoting blood circulation and removing blood stasis. A "selective knock-out" approach has been utilized to elucidate the specific contribution of ASYB to the overall bioactivity of these herbal pairs.

Comparative Contribution to Antiplatelet Aggregation

The contribution of ASYB to the inhibition of platelet aggregation factor (PAF)-induced platelet aggregation was assessed by comparing the activity of the complete herbal extract with that of an extract where ASYB was selectively removed.

| Herbal Combination (Safflower, CF, with...) | Contribution of ASYB to Inhibition of PAF-induced Platelet Aggregation |
|---|--|
| Safflower (CF) alone | Significant[2] |
| CF + Ginseng Radix et Rhizoma Rubra (GR) | Significant[2] |
| CF + Angelicae Sinensis Radix (AS) | Significant[2] |
| CF + Sappan Lignum (SL) | Most Significant Contribution[2] |

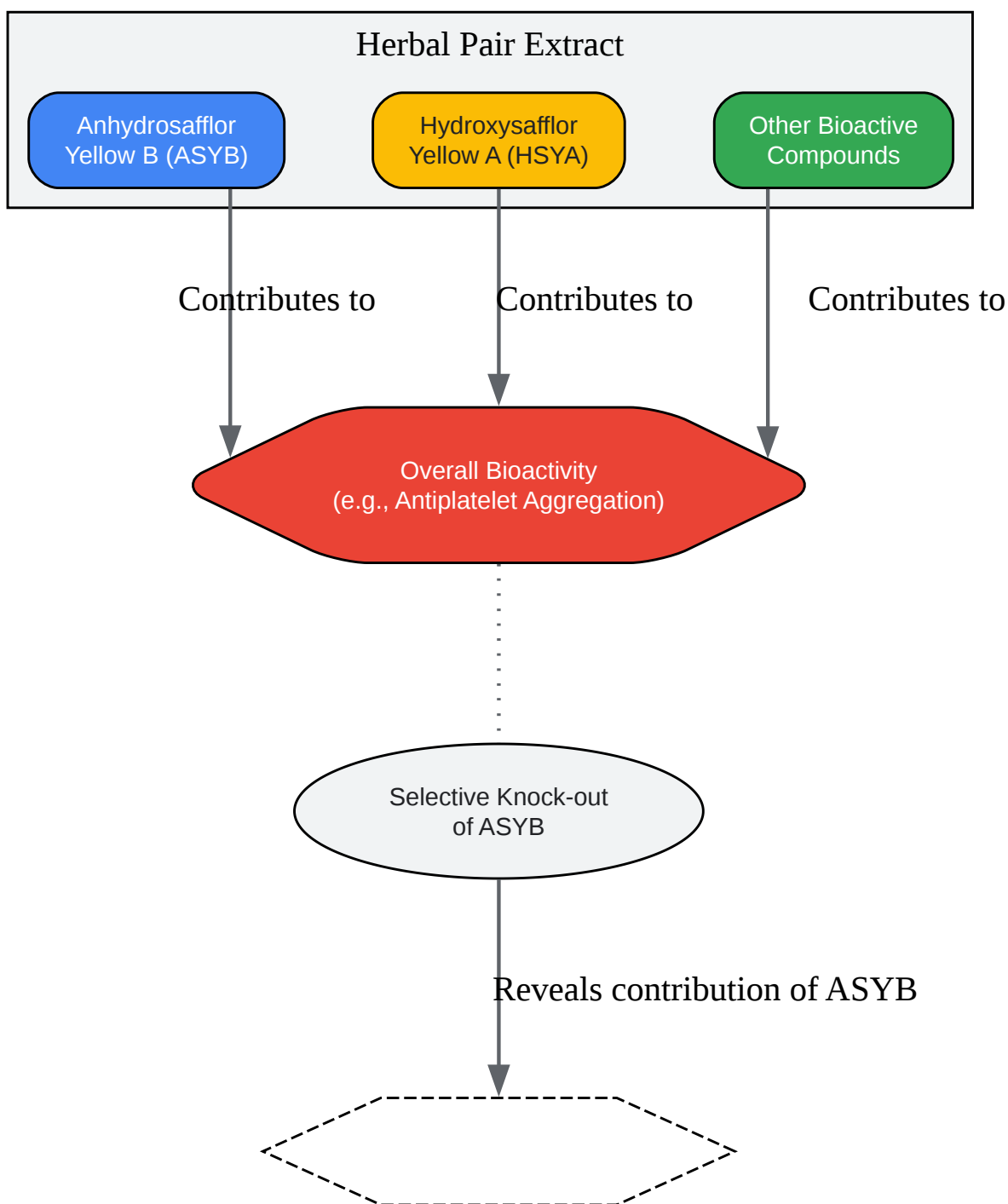
Experimental Protocols

Selective Knock-Out of ASYB: Preparative high-performance liquid chromatography (prep-HPLC) was employed to selectively remove ASYB from the aqueous extracts of safflower and its various herbal pair combinations. This method allows for the comparison of the bioactivity of the complete extract versus the ASYB-deficient extract.[2]

Platelet Aggregation Assay: Platelet-rich plasma is prepared from blood samples. The ability of the complete and ASYB-deficient herbal extracts to inhibit platelet aggregation induced by an agonist, such as platelet-activating factor (PAF), is measured using an aggregometer. The difference in inhibition rates reflects the contribution of ASYB.

Logical Relationship in Herbal Formulations

The synergistic or additive effects of ASYB within a complex herbal formulation arise from the interplay between multiple components targeting various pathways. The "knock-out" experiment helps to deconstruct this complexity and assign a degree of importance to individual constituents.



[Click to download full resolution via product page](#)

Caption: Elucidating ASYB's contribution via selective knock-out.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxyl safflower yellow B combined with doxorubicin inhibits the proliferation of human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of the Effects of Hydroxysafflor Yellow A and Anhydrosafflor Yellow B in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unlocking Synergistic Potential: Anhydrosafflor Yellow B in Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144304#synergistic-effects-of-anhydrosafflor-yellow-b-with-other-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com